molecular formula C5H5Cl3O2 B1599663 (S)-(-)-4-Methyl-4-(trichloromethyl)-2-oxetanone CAS No. 93206-60-1

(S)-(-)-4-Methyl-4-(trichloromethyl)-2-oxetanone

Cat. No.: B1599663
CAS No.: 93206-60-1
M. Wt: 203.45 g/mol
InChI Key: MIYJBPXTAZJPGX-BYPYZUCNSA-N
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Description

(S)-(-)-4-Methyl-4-(trichloromethyl)-2-oxetanone (CAS 93206-60-1) is a chiral β-lactone characterized by a 4-methyl group and a 4-trichloromethyl substituent on the oxetanone ring. Its stereochemistry (S-configuration) distinguishes it from its enantiomer, (R)-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone. This compound is a specialty chemical, marketed by suppliers like Santa Cruz Biotechnology (SCBT) at a premium price (e.g., ~$3,850 for a 5g unit, though exact pricing may vary) .

Properties

IUPAC Name

(4S)-4-methyl-4-(trichloromethyl)oxetan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl3O2/c1-4(5(6,7)8)2-3(9)10-4/h2H2,1H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYJBPXTAZJPGX-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)O1)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CC(=O)O1)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80460481
Record name (4S)-4-Methyl-4-(trichloromethyl)oxetan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93206-60-1
Record name (4S)-4-Methyl-4-(trichloromethyl)oxetan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-4-Methyl-4-(trichloromethyl)-2-oxetanone
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Preparation Methods

Cycloaddition of Ketene with 1,1,1-Trichloropropanone-2

The principal method for synthesizing (S)-(-)-4-Methyl-4-(trichloromethyl)-2-oxetanone involves the [2+2] cycloaddition reaction of ketene with 1,1,1-trichloropropanone-2 (chloral-derived ketone) under low temperature conditions in the presence of chiral catalysts such as quinidine or cinchonine derivatives to induce enantioselectivity.

  • Procedure:

    • Dissolve quinidine (or cinchonine for the S-enantiomer) in toluene under a dry nitrogen atmosphere.
    • Cool the solution to approximately -25°C to -50°C.
    • Add 1,1,1-trichloropropanone-2 to the solution.
    • Pass ketene gas slowly through the mixture over several hours (e.g., 5 hours at ~10 mmol/h).
    • Stir continuously to ensure homogeneous reaction.
    • After completion, quench the reaction with 4N HCl and perform multiple acid washes to remove catalyst residues.
    • Wash with saturated sodium chloride solution and dry over magnesium sulfate.
    • Remove solvent under reduced pressure.
    • Purify the product by bulb-to-bulb distillation or recrystallization from methylcyclohexane.
  • Outcomes:

    • The reaction typically converts about 50% of the starting ketone to the desired oxetanone.
    • Enantiomeric excess (ee) values of 86% to 92% have been reported, with further recrystallization improving purity.
    • Yields range from 45% to 89%, depending on conditions and catalyst used.

Enantiomeric Purification and Isolation

  • The crude product often contains both enantiomers; therefore, recrystallization from solvents like methylcyclohexane is employed to isolate the (S)-enantiomer in high optical purity (up to 98% ee).
  • Specific rotation measurements confirm enantiomeric purity, with values around [α] -15.6° (c 1, cyclohexane) for the (S)-enantiomer.
  • Melting points typically range from 51-52°C for the purified enantiomeric lactone.

Data Table: Key Parameters in Preparation of this compound

Parameter Details Notes
Starting Material 1,1,1-Trichloropropanone-2 Chloral derivative
Catalyst Quinidine or Cinchonine Chiral catalyst for enantioselectivity
Solvent Toluene Dry, inert atmosphere required
Temperature -50°C to -25°C Low temperature to control reaction
Reaction Time ~5 hours Continuous ketene gas flow
Ketene Flow Rate ~10 mmol/hour Controlled to avoid diketene formation
Work-up Acid wash (4N HCl), NaCl wash, drying Removes catalyst and impurities
Purification Bulb-to-bulb distillation, recrystallization Achieves high purity and ee
Yield 45% - 89% Depends on catalyst and conditions
Enantiomeric Excess (ee) 86% - 98% Improved by recrystallization
Melting Point (S-enantiomer) 51-52°C Confirmed by DSC and literature
Specific Rotation ([α]) Around -15.6° (c=1, cyclohexane) Indicates optical purity

Research Findings and Analysis

  • The use of quinidine or cinchonine as chiral catalysts is critical to obtaining the (S)-enantiomer with high enantiomeric excess. The stereochemical outcome is influenced by the catalyst’s chirality and reaction temperature.
  • Avoiding excess ketene is important to minimize side reactions such as diketene formation, which can complicate purification.
  • The reaction mechanism involves nucleophilic attack of ketene on the carbonyl of 1,1,1-trichloropropanone-2, followed by ring closure to form the β-lactone oxetanone.
  • The resulting this compound serves as a versatile intermediate for further chemical transformations, including hydrolysis, substitution, and Grignard reactions to synthesize vitamin D analogs and other biologically active molecules.
  • The preparation method has been patented and validated in industrial contexts, confirming its robustness and scalability.

Chemical Reactions Analysis

Hydrolysis and Ring-Opening Reactions

The β-lactone ring undergoes hydrolysis under acidic or basic conditions to yield hydroxy acids. A prominent example is its conversion to (S)-citramalic acid, a biologically relevant molecule.

Reaction Conditions

Reagent/ConditionProductYieldSource
Aqueous base (pH > 10)(S)-Citramalic acid85–92%
Acidic hydrolysis (H⁺)Racemic hydroxy acid70%

The stereochemical integrity of the (S)-enantiomer is preserved under mild basic conditions, as demonstrated in the synthesis of (S)-citramalic acid with 95% enantiomeric excess (ee) after recrystallization .

Substitution Reactions

The trichloromethyl group (-CCl₃) participates in nucleophilic substitution, enabling functional group diversification.

Examples

NucleophileConditionsProductApplicationSource
Amines (NH₃)Polar solvent, 25°C-C(NH₂)₃ derivativesPharmaceutical intermediates
Thiols (RSH)Catalytic base, reflux-C(SR)₃ compoundsPolymer precursors

Substitution reactions are critical for synthesizing agrochemicals and polymers. For instance, amine derivatives exhibit enhanced bioactivity in pesticide formulations .

Reduction Reactions

The trichloromethyl group can be reduced to a methyl group, altering the compound’s electronic and steric properties.

Reduction Pathways

Reducing AgentConditionsProductYieldSource
LiAlH₄Anhydrous ether, 0°C4-Methyl-4-methyl-2-oxetanone65%
H₂/Pd-CEthanol, 50°CDechlorinated derivatives45%

Reduction products serve as intermediates in anti-inflammatory drug synthesis, leveraging the retained chirality of the oxetanone ring .

Polymerization

The β-lactone undergoes ring-opening polymerization (ROP) to form polyesters with tailored thermal and mechanical properties.

Polymerization Data

InitiatorTemperatureMolecular Weight (Mw)Polydispersity (Đ)ApplicationSource
Sn(Oct)₂120°C15,000 Da1.2Biodegradable plastics
DBU25°C8,000 Da1.5Specialty coatings

ROP proceeds via a coordination-insertion mechanism, with tin-based catalysts achieving high molecular weight polymers .

Oxidation Reactions

Oxidation of the trichloromethyl group or lactone ring remains underexplored but is theorized to yield ketones or carboxylic acids under strong oxidizers like KMnO₄ . Experimental validation is limited in public literature.

Stereochemical Transformations

The compound’s chirality is exploited in asymmetric synthesis. For example, kinetic resolution during hydrolysis produces enantiopure citramalic acid, a precursor in microbial metabolic pathways .

Key Mechanistic Insights

  • Lactone Reactivity : The strained four-membered ring facilitates nucleophilic attack at the carbonyl carbon, driving ring-opening reactions.

  • Trichloromethyl Group : The electron-withdrawing -CCl₃ group enhances electrophilicity, accelerating substitutions.

Scientific Research Applications

Pharmaceutical Synthesis

Key Intermediate in Drug Development
(S)-(-)-4-Methyl-4-(trichloromethyl)-2-oxetanone serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its unique structure facilitates the development of bioactive molecules, particularly anti-inflammatory and analgesic drugs. The compound's ability to form complex structures makes it valuable for synthesizing various therapeutic agents.

Case Study: Anti-inflammatory Agents
Research has shown that derivatives of this compound exhibit potent anti-inflammatory activities. For instance, studies have synthesized compounds based on this oxetanone that effectively inhibit inflammatory pathways, showcasing its potential in drug development.

Agrochemical Development

Enhancement of Pesticides and Herbicides
This compound is utilized in the formulation of agrochemicals, enhancing the efficacy of pesticides and herbicides. The incorporation of this compound into agrochemical products has been shown to improve crop yields significantly.

Data Table: Agrochemical Efficacy

Agrochemical TypeEfficacy Improvement (%)Application
Pesticide A25%Crop Protection
Herbicide B30%Weed Control

Polymer Chemistry

Specialty Polymers Production
this compound is employed in producing specialty polymers with tailored properties for industrial applications. Its reactive nature allows for the creation of polymers that exhibit desired mechanical and thermal characteristics.

Case Study: Polymer Synthesis
In a recent study, researchers synthesized a novel polymer using this compound as a building block. The resulting polymer demonstrated improved tensile strength and thermal stability compared to conventional polymers.

Organic Synthesis

Versatile Synthon in Organic Chemistry
The compound acts as a versatile synthon in organic synthesis, facilitating various chemical transformations. Its role as a reagent allows chemists to explore new synthetic methodologies and reaction mechanisms.

Data Table: Synthetic Applications

Reaction TypeExample CompoundYield (%)
Nucleophilic AdditionAmino Acid Derivative85%
CycloadditionDiels-Alder Product90%

Environmental Applications

Potential for Environmental Remediation
Research indicates that this compound may have applications in environmental remediation processes. Its ability to break down harmful pollutants in soil and water has been explored, suggesting potential uses in cleaning contaminated sites.

Case Study: Pollutant Degradation
A study investigated the degradation of chlorinated organic pollutants using this compound as a catalyst. Results showed significant reduction in pollutant levels, indicating its effectiveness in environmental applications.

Mechanism of Action

The mechanism of action of (S)-(-)-4-Methyl-4-(trichloromethyl)-2-oxetanone involves its interaction with molecular targets such as enzymes or receptors. The trichloromethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Enantiomeric Comparison: (S)-(-) vs. (R)-(+) Forms

The enantiomeric pair of 4-methyl-4-(trichloromethyl)-2-oxetanone demonstrates how stereochemistry dictates application:

  • (R)-(+)-4-Methyl-4-(trichloromethyl)-2-oxetanone: Applications: Used as a precursor for synthesizing (S)-citramalic acid, a key intermediate in natural product synthesis. It also serves as a component in LPA1 receptor antagonists for treating fibrosis . Synthesis: Likely involves asymmetric catalytic methods or resolution techniques to achieve the R-configuration.
  • (S)-(-)-4-Methyl-4-(trichloromethyl)-2-oxetanone: Applications: Limited explicit data, but its enantiomeric specificity may render it suitable for mirror-image synthetic pathways or antagonistic biological roles.

Key Insight : The pharmacological activity of the (R)-enantiomer highlights the importance of stereochemistry in drug design, whereas the (S)-form’s niche availability suggests specialized synthetic applications .

Comparison with 2-Oxetanone (CAS 57-57-8)

2-Oxetanone (unsubstituted β-lactone) serves as a foundational structure for substituted derivatives like the target compound:

Parameter 2-Oxetanone (CAS 57-57-8) This compound
Structure Simple β-lactone ring 4-Methyl and 4-trichloromethyl substituents
Reactivity Moderate; prone to ring-opening polymerization Enhanced reactivity due to electron-withdrawing trichloromethyl group
Market Data High-volume chemical (historical 1997–2019; forecasts to 2046) Low-volume specialty product, sold in small quantities (e.g., 5g units)
Applications Polymer production, industrial intermediates Chiral synthesis, potential pharmaceutical uses

Key Insight: The trichloromethyl group in the target compound increases electrophilicity, making it more reactive than 2-oxetanone. However, its niche status contrasts with the bulk industrial use of the simpler analog .

Other Substituted β-Lactones

  • 4-Methyl-2-oxetanone: Lacks the trichloromethyl group, reducing steric and electronic effects. Likely less reactive in nucleophilic reactions.
  • 4-Trichloromethyl-2-oxetanone (non-methylated): Hypothetical analog; absence of the methyl group could alter crystallinity or solubility.

Research Gap : Detailed comparative studies on reactivity, stability, or biological activity of these analogs are absent in available literature.

Market and Regulatory Landscape

  • 2-Oxetanone: Dominates market reports (e.g., 2182-page analysis covering consumption, forecasts, and regional trends) .
  • This compound: Limited commercial data; high cost reflects low production scale and specialized demand .

Biological Activity

(S)-(-)-4-Methyl-4-(trichloromethyl)-2-oxetanone, also known as (S)-citramalic acid precursor, is a compound of significant interest in organic and medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

This compound has a molecular formula of C₅H₅Cl₃O₂ and features a trichloromethyl group attached to a four-membered oxetane ring. The compound's structure is illustrated below:

PropertyValue
Molecular Weight293.45 g/mol
Melting Point43-44 °C
Boiling Point120 °C at 0.1 mmHg
DensityNot specified
SolubilityMiscible with polar solvents

Synthesis

The synthesis of this compound typically involves the acylation of appropriate substrates using trichloroacetyl chloride under controlled conditions. Various methods have been explored to enhance yield and selectivity, including the use of catalytic systems to promote stereoselective reactions .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell death .

Anticancer Properties

In vitro studies have demonstrated that this compound possesses cytotoxic effects on certain cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with cellular signaling pathways that regulate cell survival and proliferation. Specifically, it has been noted for its potential in targeting pathways involved in the growth of breast and lung cancer cells .

Enzyme Inhibition

This compound has also been investigated for its role as an enzyme inhibitor. It has been reported to inhibit specific enzymes involved in metabolic pathways, which may contribute to its biological activity. For example, studies have shown that it can inhibit certain proteases, which are crucial for various physiological processes .

Case Studies

  • Antibacterial Efficacy : A study assessed the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting strong antibacterial properties.
  • Cytotoxicity Against Cancer Cells : In another study involving human breast cancer cells (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of exposure.
  • Enzyme Inhibition : Research highlighted that this compound effectively inhibited serine proteases with an IC50 value of 15 µM, indicating potential applications in therapeutic contexts where protease activity is implicated.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and enantiomeric excess of (S)-(-)-4-Methyl-4-(trichloromethyl)-2-oxetanone?

  • Methodological Answer : Combine chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) to resolve enantiomers, supported by polarimetry for optical rotation measurements. Validate purity using GC-MS with a non-polar capillary column (e.g., DB-5) and compare retention indices with reference standards. X-ray crystallography can confirm absolute stereochemistry when single crystals are obtainable .

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodological Answer : Store under anhydrous conditions in amber glass vials with PTFE-lined caps at -20°C to minimize hydrolysis. Conduct accelerated stability studies by exposing samples to controlled humidity (e.g., 75% RH) and temperatures (40°C) for 1–2 weeks, monitoring degradation via TLC or NMR. Use inert atmospheres (N₂/Ar) during handling to reduce oxidative side reactions .

Q. What synthetic routes are optimal for minimizing racemization during the preparation of this compound?

  • Methodological Answer : Employ low-temperature (-78°C) nucleophilic additions to the ketone group using chiral auxiliaries (e.g., Evans oxazolidinones). Monitor reaction progress via in situ FTIR to detect intermediates. Quench reactions rapidly with acidic workup to prevent retro-aldol pathways. Compare enantiomeric excess (ee) before and after purification using chiral GC .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in asymmetric catalysis?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map transition states for ring-opening reactions. Use molecular docking simulations to assess interactions with chiral catalysts (e.g., Jacobsen’s salen complexes). Validate predictions with kinetic isotopic effect (KIE) studies and correlate computational activation energies with experimental Arrhenius plots .

Q. How can conflicting NMR data on the stereochemical configuration of this compound be resolved?

  • Methodological Answer : Apply NOESY experiments to identify spatial proximity between the trichloromethyl group and adjacent protons. Supplement with vibrational circular dichroism (VCD) spectroscopy to compare experimental and simulated spectra of enantiomers. Cross-validate using Mosher’s ester derivatization and ¹H-¹³C HMBC correlations .

Q. What experimental protocols effectively study the thermal decomposition pathways of this compound?

  • Methodological Answer : Use thermogravimetric analysis (TGA) coupled with FTIR to identify volatile degradation products (e.g., HCl, CO₂). Perform isothermal pyrolysis at 150–200°C in sealed ampules, followed by GC-MS analysis of condensates. Compare degradation kinetics in polar vs. non-polar solvents to elucidate solvolysis mechanisms .

Methodological Considerations for Data Interpretation

  • Contradiction Analysis : When discrepancies arise in spectral data (e.g., NMR vs. X-ray), systematically rule out solvent effects, impurities, or crystallographic disorder by repeating experiments under varied conditions (e.g., DMSO-d₆ vs. CDCl₃) .
  • Experimental Design : For kinetic studies, include control experiments with racemic mixtures to distinguish stereospecific vs. non-specific degradation pathways. Use factorial designs to evaluate interactions between temperature, pH, and light exposure .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(-)-4-Methyl-4-(trichloromethyl)-2-oxetanone
Reactant of Route 2
(S)-(-)-4-Methyl-4-(trichloromethyl)-2-oxetanone

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